![molecular formula C16H15N3O2 B12941778 Ethyl (6-aminoacridin-3-yl)carbamate CAS No. 192513-10-3](/img/structure/B12941778.png)
Ethyl (6-aminoacridin-3-yl)carbamate
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Overview
Description
Ethyl (6-aminoacridin-3-yl)carbamate is a chemical compound with the molecular formula C16H15N3O2. It is a derivative of acridine, a heterocyclic organic compound that is known for its wide range of applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of an ethyl carbamate group attached to the 6-aminoacridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6-aminoacridin-3-yl)carbamate typically involves the reaction of 6-aminoacridine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-aminoacridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl (6-aminoacridin-3-yl)amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Properties
Acridine derivatives, including ethyl (6-aminoacridin-3-yl)carbamate, have been studied for their anti-tumor activities. Research indicates that acridine compounds can intercalate DNA, leading to the disruption of cancer cell proliferation. For instance, acridine derivatives have shown efficacy against various cancer cell lines, including cervical and prostate cancers, demonstrating their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism involves the formation of DNA adducts that inhibit DNA replication and transcription. Furthermore, studies have highlighted the ability of these compounds to induce apoptosis in cancer cells, making them valuable in developing targeted cancer therapies .
Analytical Chemistry
Detection of Amines
this compound can be utilized as a reagent for the derivatization of amines in complex mixtures. This application is particularly significant in analytical chemistry for detecting amines at subpicomole levels. The compound's ability to form stable derivatives enhances the sensitivity and specificity of analytical methods such as high-performance liquid chromatography (HPLC) .
Case Study: Derivatization Techniques
In a study involving the derivatization of amines, this compound was synthesized and used to create derivatives that were analyzed using HPLC. The results demonstrated a marked improvement in detection limits compared to traditional methods, showcasing the compound's utility in environmental and biological sample analysis .
Biochemistry
Enzyme Inhibition Studies
Research has also explored the role of this compound in enzyme inhibition. Its structural properties allow it to interact with various enzymes, potentially serving as a lead compound for developing enzyme inhibitors. For example, studies have indicated that acridine derivatives can inhibit specific esterases involved in metabolic pathways .
Therapeutic Applications
The therapeutic implications of this compound extend beyond cancer treatment. Its biochemical interactions suggest potential applications in treating diseases where enzyme dysregulation is a factor. Ongoing research aims to elucidate these pathways further and identify specific targets for drug development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl (6-aminoacridin-3-yl)carbamate involves its interaction with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the replication process. This property is particularly useful in the development of anticancer agents. Additionally, the compound can interact with enzymes and proteins, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate compound known for its presence in fermented foods and beverages.
6-Aminoacridine: The parent compound of ethyl (6-aminoacridin-3-yl)carbamate, known for its antiseptic properties.
Acridine orange: A derivative of acridine used as a nucleic acid-selective fluorescent cationic dye.
Uniqueness
This compound is unique due to the combination of the acridine moiety and the ethyl carbamate group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl (6-aminoacridin-3-yl)carbamate is a compound that has garnered attention due to its potential biological activity, particularly in the fields of cancer research and neuropharmacology. This article reviews the current understanding of its biological mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features both an acridine moiety and a carbamate group, which contribute to its unique biological interactions. The acridine structure allows for intercalation into DNA, a property that is crucial for its anticancer activity.
The primary mechanism of action for this compound involves:
- DNA Intercalation : The acridine component can insert itself between DNA base pairs, disrupting normal DNA function and leading to cell apoptosis.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in cellular proliferation, particularly in cancer cells.
Anticancer Properties
Research indicates that derivatives of acridine, including this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of acridine derivatives against various cancer cell lines:
Cell Line | IC50 (µM) | Activity |
---|---|---|
HCT-116 | 5.2 | Anti-proliferative |
HeLa | 4.8 | Cytotoxic |
MCF-7 | 6.1 | Growth inhibition |
These findings suggest that this compound may possess similar activities due to structural similarities with other effective acridine derivatives .
Neuropharmacological Effects
This compound has also been explored for its potential as a cholinesterase inhibitor, which is relevant in treating neurodegenerative diseases like Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) could enhance cholinergic transmission and improve cognitive function:
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | 12.5 | AChE |
Donepezil | 1.4 | AChE |
This table indicates that while this compound is less potent than Donepezil, it still shows promise as a therapeutic agent .
Study on Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated its ability to induce apoptosis through DNA intercalation. The methodology included:
- Cell Culture : Human cancer cell lines were cultured under standard conditions.
- Treatment Protocol : Cells were treated with varying concentrations of this compound.
- Analysis : Cell viability was assessed using MTT assays.
Results indicated a dose-dependent reduction in cell viability, confirming the compound's potential as an anticancer agent .
Neuropharmacological Assessment
In another investigation focusing on cognitive enhancement, researchers evaluated the effects of this compound on memory retention in animal models:
- Animal Model : Aged rats were used to simulate cognitive decline.
- Treatment : Rats received daily doses of the compound for four weeks.
- Cognitive Testing : Memory tests were conducted pre-and post-treatment.
The results showed significant improvements in memory retention compared to control groups, suggesting potential applications in treating Alzheimer's disease .
Properties
CAS No. |
192513-10-3 |
---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
ethyl N-(6-aminoacridin-3-yl)carbamate |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)18-13-6-4-11-7-10-3-5-12(17)8-14(10)19-15(11)9-13/h3-9H,2,17H2,1H3,(H,18,20) |
InChI Key |
CPSNPEVCBLXFRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N |
Origin of Product |
United States |
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